REACTION_CXSMILES
|
Cl.SC1C(N)=CC(C(O)=O)=CC=1C(O)=O.[N+:16]([C:19]1[CH:20]=[C:21]([C:29]([O:31][CH3:32])=[O:30])[CH:22]=[C:23]([CH:28]=1)[C:24]([O:26][CH3:27])=[O:25])([O-])=O>>[CH3:27][O:26][C:24](=[O:25])[C:23]1[CH:28]=[C:19]([NH2:16])[CH:20]=[C:21]([C:29]([O:31][CH3:32])=[O:30])[CH:22]=1 |f:0.1|
|
Name
|
4-mercapto-5-aminoisophthalic acid hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.SC1=C(C=C(C(=O)O)C=C1N)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |